molecular formula C7H11NO2 B13160991 3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one

3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one

Cat. No.: B13160991
M. Wt: 141.17 g/mol
InChI Key: TVMJMMZFZSIQDU-UHFFFAOYSA-N
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Description

3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one is an organic compound with the molecular formula C7H11NO2 This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with an appropriate amine under controlled conditions. For example, the reaction of 4,5-dihydrofuran-3-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent can yield the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a furan derivative in the presence of an amine. This method allows for the continuous production of the compound with high yield and purity. The use of a suitable catalyst, such as palladium on carbon, and optimized reaction conditions, including temperature and pressure, are crucial for the success of this process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) at 50-70°C.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 3-oxo-1-(4,5-dihydrofuran-3-yl)propan-1-one.

    Reduction: Formation of alcohol derivatives such as 3-amino-1-(4,5-dihydrofuran-3-yl)propan-1-ol.

    Substitution: Formation of substituted derivatives such as N-alkyl-3-amino-1-(4,5-dihydrofuran-3-yl)propan-1-one.

Scientific Research Applications

3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its furan ring and amino group make it a versatile tool for biochemical studies.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific biological activities.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, affecting cellular processes. The furan ring and amino group play a crucial role in the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one: This compound has a similar structure but differs in the position of the furan ring.

    3-Amino-1-(4,5-dihydrothiophene-3-yl)propan-1-one: This compound contains a thiophene ring instead of a furan ring.

    3-Amino-1-(4,5-dihydropyrrole-3-yl)propan-1-one: This compound features a pyrrole ring instead of a furan ring.

Uniqueness

3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one is unique due to its specific combination of a furan ring and an amino group attached to a propanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-amino-1-(2,3-dihydrofuran-4-yl)propan-1-one

InChI

InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h5H,1-4,8H2

InChI Key

TVMJMMZFZSIQDU-UHFFFAOYSA-N

Canonical SMILES

C1COC=C1C(=O)CCN

Origin of Product

United States

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